
3,3-Dichlorobutan-2-yl ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichlorobutan-2-yl ethyl carbonate is an organic compound with the molecular formula C7H12Cl2O3 . It is a derivative of butanol and ethyl carbonate, characterized by the presence of two chlorine atoms at the third carbon position of the butyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichlorobutan-2-yl ethyl carbonate typically involves the reaction of 3,3-dichlorobutan-2-ol with ethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3,3-Dichlorobutan-2-ol+Ethyl chloroformate→3,3-Dichlorobutan-2-yl ethyl carbonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
3,3-Dichlorobutan-2-yl ethyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxybutan-2-yl ethyl carbonate.
Hydrolysis: In the presence of water, the compound can hydrolyze to produce 3,3-dichlorobutan-2-ol and ethyl carbonate.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic aqueous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: 3-Hydroxybutan-2-yl ethyl carbonate.
Hydrolysis: 3,3-Dichlorobutan-2-ol and ethyl carbonate.
Oxidation: Corresponding carbonyl compounds.
科学的研究の応用
3,3-Dichlorobutan-2-yl ethyl carbonate has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3,3-Dichlorobutan-2-yl ethyl carbonate involves its interaction with nucleophiles, leading to the substitution of chlorine atoms. The compound can also undergo hydrolysis and oxidation, resulting in the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions.
類似化合物との比較
Similar Compounds
3,3-Dichlorobutan-2-ol: A precursor in the synthesis of 3,3-Dichlorobutan-2-yl ethyl carbonate.
Ethyl chloroformate: A reagent used in the synthesis of the compound.
3-Hydroxybutan-2-yl ethyl carbonate: A product formed from the nucleophilic substitution of this compound.
Uniqueness
This compound is unique due to the presence of two chlorine atoms at the third carbon position, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
特性
CAS番号 |
115395-68-1 |
|---|---|
分子式 |
C7H12Cl2O3 |
分子量 |
215.07 g/mol |
IUPAC名 |
3,3-dichlorobutan-2-yl ethyl carbonate |
InChI |
InChI=1S/C7H12Cl2O3/c1-4-11-6(10)12-5(2)7(3,8)9/h5H,4H2,1-3H3 |
InChIキー |
ZXFQFBQVMUPNRS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC(C)C(C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


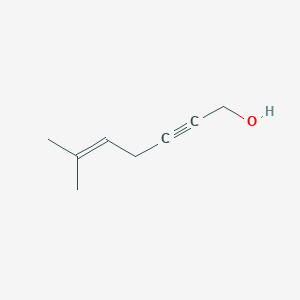


![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
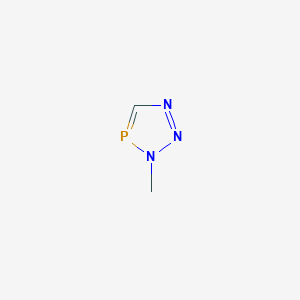
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
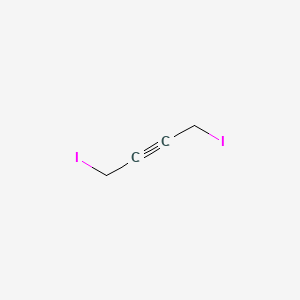
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
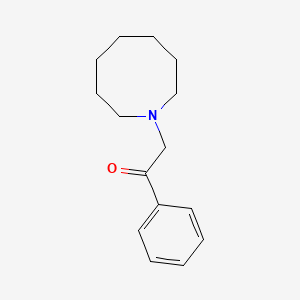
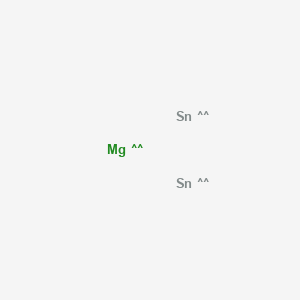
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)

